4-(2-Azidoethoxy)-1-bromo-2-fluorobenzene
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Overview
Description
4-(2-Azidoethoxy)-1-bromo-2-fluorobenzene is an organic compound that features a benzene ring substituted with azidoethoxy, bromo, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethoxy)-1-bromo-2-fluorobenzene typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and reagents such as sodium azide for the azido group introduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethoxy)-1-bromo-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Click Chemistry: The azido group can participate in cycloaddition reactions, particularly with alkynes, to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Click Chemistry: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.
Click Chemistry: Triazole derivatives.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
4-(2-Azidoethoxy)-1-bromo-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the preparation of functional materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4-(2-Azidoethoxy)-1-bromo-2-fluorobenzene largely depends on the specific application. In click chemistry, for example, the azido group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful for bioconjugation and materials science applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Azidoethoxy)-1-bromo-2-chlorobenzene
- 4-(2-Azidoethoxy)-1-bromo-2-iodobenzene
- 4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene
Uniqueness
4-(2-Azidoethoxy)-1-bromo-2-fluorobenzene is unique due to the combination of its substituents. The presence of both bromo and fluoro groups allows for diverse reactivity, while the azido group enables click chemistry applications. This makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
4-(2-azidoethoxy)-1-bromo-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3O/c9-7-2-1-6(5-8(7)10)14-4-3-12-13-11/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWJIWVWYHENGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN=[N+]=[N-])F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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